3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid
Overview
Description
3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid is a useful research compound. Its molecular formula is C19H27NO5S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.16099414 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Compound Synthesis
Research on similar complex organic compounds often focuses on synthesizing new molecules with potential therapeutic properties. For example, the study of amino acids like 2-amino-5-(p-methoxyphenyl)pentanoic acid and its derivatives has implications in understanding AM-toxins, which are constituents of certain pathogenic fungi affecting plants (Shimohigashi, Lee, & Izumiya, 1976). Such research contributes to the broader field of agricultural chemistry and plant pathology, offering insights into developing fungicides or resistance strategies in crops.
Molecular Structure and Properties
The study of compounds with complex structures, including those with cyanoazobenzene groups, can lead to the development of new materials with unique properties. For instance, ionic liquid crystal dendrimers and hyperbranched polymers based on ammonium salts and azobenzene derivatives display nematic mesophase, which has potential applications in advanced materials science, including the development of smart materials and liquid crystal displays (Marcos, Alcalá, Barberá, Romero, Sánchez, & Serrano, 2008). This area of research is crucial for creating responsive materials that change properties in response to external stimuli, such as temperature or light.
Biochemical Applications
Complex organic molecules often play significant roles in biochemical processes, including the formation of flavor components in foods and beverages. The reactions between amino acids and carbonyl compounds, for example, can lead to the formation of flavor-enhancing molecules through Maillard and Strecker reactions. These processes are studied to improve the sensory properties of foods and to understand the chemical basis of flavor (Pripis-Nicolau, De Revel, Bertrand, & Maujean, 2000). Such research has implications for food science, nutrition, and the development of food additives.
Properties
IUPAC Name |
3-methyl-5-oxo-5-[(3-propoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5S/c1-3-9-25-19(24)17-13-7-5-4-6-8-14(13)26-18(17)20-15(21)10-12(2)11-16(22)23/h12H,3-11H2,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIXTXGUJQEIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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